molecular formula C18H22N2O4 B1609502 (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217811-41-0

(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1609502
CAS RN: 1217811-41-0
M. Wt: 330.4 g/mol
InChI Key: UVLXIDYUXFSJSJ-SFHVURJKSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-L-Proline-2-cyanobenzyl ester, is a chemical compound used in scientific research for its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, demonstrating the versatility of tert-butoxycarbonyl-protected compounds in organic synthesis. The study also highlights the structural analysis of such compounds, providing insights into their conformation and crystal packing interactions (Rajalakshmi et al., 2013).

Chemical Transformations and Reactions

  • Research has shown the application of tert-butoxycarbonyl-protected compounds in the synthesis of cyclopropane-annelated azaoligoheterocycles, where the tert-butoxycarbonyl group plays a crucial role in protecting the amino group during the reaction processes, showcasing the importance of protective groups in complex organic synthesis (Gensini & de Meijere, 2004).

Oxidative Transformations

  • Tert-butoxycarbonyl-protected compounds have been involved in oxidative transformations, indicating their reactivity and potential in the modification of organic molecules to achieve desired functional groups or compounds (Firouzabadi et al., 1992).

Applications in Polymer Science

  • The research extends into polymer science, where derivatives of tert-butoxycarbonyl-protected compounds have been synthesized and studied for their properties. This includes the development of new polyamides with flexible main-chain ether linkages, highlighting the compound's role in the creation of materials with specific physical and thermal properties (Hsiao et al., 2000).

Catalysis and Chemical Modifications

  • The compound's relevance is also seen in catalysis, where tert-butoxycarbonyl-protected amines have been utilized in N-tert-butoxycarbonylation reactions using efficient and environmentally benign catalysts, demonstrating the compound's role in facilitating chemical transformations (Heydari et al., 2007).

properties

IUPAC Name

(2S)-2-[(2-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-10-6-9-18(20,15(21)22)11-13-7-4-5-8-14(13)12-19/h4-5,7-8H,6,9-11H2,1-3H3,(H,21,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLXIDYUXFSJSJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428029
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

1217811-41-0
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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